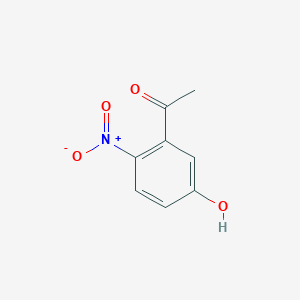

1-(5-Hydroxy-2-nitrophenyl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(5-hydroxy-2-nitrophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4/c1-5(10)7-4-6(11)2-3-8(7)9(12)13/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHQWMZYOGOPUIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30344464 | |

| Record name | 1-(5-Hydroxy-2-nitrophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30879-49-3 | |

| Record name | 1-(5-Hydroxy-2-nitrophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(5-Hydroxy-2-nitrophenyl)ethanone (CAS: 30879-49-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(5-Hydroxy-2-nitrophenyl)ethanone, a nitroaromatic compound with significant potential in medicinal chemistry and synthetic applications. The document delves into its chemical and physical properties, outlines detailed synthesis protocols, and explores its analytical characterization. Furthermore, this guide discusses the compound's potential biological activities and mechanisms of action, drawing insights from related molecular structures. Safety protocols and handling procedures are also addressed to ensure its proper use in a laboratory setting. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development, offering a consolidated source of technical information and practical insights.

Introduction

This compound, also known as 5'-Hydroxy-2'-nitroacetophenone, is an organic compound belonging to the class of nitrophenyl ethanones. Its structure, featuring a hydroxyl group and a nitro group on the phenyl ring, imparts unique electronic properties that make it a versatile intermediate in organic synthesis and a candidate for various biological applications. The presence of the electron-withdrawing nitro group, in particular, is a key feature in many biologically active nitroaromatic compounds. This guide aims to provide a detailed technical resource on this compound, covering its synthesis, characterization, and potential applications, with a focus on its relevance to the field of drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. These properties influence its reactivity, solubility, and handling requirements.

| Property | Value | Source |

| CAS Number | 30879-49-3 | [1][2] |

| Molecular Formula | C₈H₇NO₄ | [1][2] |

| Molecular Weight | 181.15 g/mol | [1][2] |

| Appearance | Brown to orange solid | |

| Melting Point | 146-147 °C | |

| Boiling Point (Predicted) | 391.2 ± 32.0 °C | |

| Density (Predicted) | 1.380 g/cm³ | |

| pKa (Predicted) | 6.20 ± 0.10 | |

| Solubility | Soluble in ethyl acetate | |

| Storage | Sealed in dry, room temperature |

Synthesis of this compound

The primary synthetic route to this compound involves the nitration of 3-hydroxyacetophenone.[1] This electrophilic aromatic substitution reaction introduces a nitro group onto the phenyl ring. The hydroxyl group is an activating, ortho-, para-directing group, while the acetyl group is a deactivating, meta-directing group. The regioselectivity of the nitration is therefore influenced by both substituents.

DOT Diagram: Synthesis of this compound

Caption: Synthesis of this compound via nitration.

Detailed Synthetic Protocol

This protocol is a generalized procedure based on common nitration reactions of phenolic compounds. Researchers should optimize the conditions based on their specific laboratory setup and safety protocols.

Materials:

-

3-Hydroxyacetophenone

-

Nitric acid (d = 1.4) or Cupric nitrate

-

Acetic acid or Acetic anhydride

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

-

Standard glassware for work-up and purification (e.g., separatory funnel, rotary evaporator, chromatography column)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 3-hydroxyacetophenone in glacial acetic acid. Cool the mixture in an ice bath to 0-5 °C with continuous stirring.

-

Nitration: Slowly add a solution of nitric acid in acetic acid (or a solution of cupric nitrate in an acetic acid-acetic anhydride mixture) dropwise to the cooled solution of 3-hydroxyacetophenone.[1] Maintain the temperature below 15 °C throughout the addition to control the exothermic reaction and minimize side product formation.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., between 12° and 15°C for the cupric nitrate method) for a specified time.[1] Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the reaction mixture into ice-cold water. A precipitate of the crude product should form.

-

Isolation and Purification: Collect the solid product by vacuum filtration and wash it with cold water to remove any remaining acid. The crude product can be purified by recrystallization from a suitable solvent, such as ethyl acetate, or by column chromatography on silica gel.

Safety Precautions: Nitration reactions are highly exothermic and can be hazardous if not controlled properly. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle concentrated acids with extreme care.

Analytical Characterization

Accurate characterization of this compound is crucial for confirming its identity and purity. The following spectroscopic techniques are commonly employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. Expected signals would include a singlet for the methyl protons of the acetyl group, and distinct signals in the aromatic region for the three protons on the phenyl ring, with coupling patterns indicative of their relative positions. A broad singlet corresponding to the phenolic hydroxyl proton may also be observed.

-

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. Expected signals would include a peak for the methyl carbon, a peak for the carbonyl carbon of the acetyl group, and six distinct peaks for the aromatic carbons, with their chemical shifts influenced by the hydroxyl and nitro substituents.[2][3]

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule. Key characteristic absorption bands for this compound would include:

-

A broad O-H stretching band for the hydroxyl group.

-

A strong C=O stretching band for the ketone.

-

Asymmetric and symmetric N-O stretching bands for the nitro group.

-

C-H stretching and bending bands for the aromatic ring and the methyl group.[2]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (181.15 g/mol ).[2] Fragmentation patterns can provide further structural information.

Potential Biological Activities and Mechanisms of Action

While specific biological studies on this compound are limited, the broader class of nitrophenyl ethanones has shown diverse biological activities.[3] These activities are often attributed to the presence of the nitro group, which is a strong electron-withdrawing moiety.

DOT Diagram: Potential Biological Activities

Caption: Potential therapeutic applications of the compound.

Catechol-O-methyltransferase (COMT) Inhibition

Derivatives of nitrocatechol have been identified as potent inhibitors of catechol-O-methyltransferase (COMT), an enzyme involved in the degradation of catecholamine neurotransmitters like dopamine.[4] COMT inhibitors are used in the treatment of Parkinson's disease to prolong the effects of levodopa.[5] The structural similarity of this compound to known nitrocatechol-based COMT inhibitors suggests its potential in this area.[6][7]

Anti-inflammatory Activity

Nitroaromatic compounds have been investigated for their anti-inflammatory properties. A related compound, 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone, has been shown to suppress pro-inflammatory responses by blocking the NF-κB and MAPK signaling pathways in activated microglia.[8] These pathways are crucial for the production of pro-inflammatory mediators. It is plausible that this compound could exert similar anti-inflammatory effects through the inhibition of these key signaling pathways.

Antimicrobial Activity

Nitroaromatic compounds are known for their broad-spectrum antimicrobial properties.[3] This activity is often linked to the reductive activation of the nitro group within microbial cells, leading to the formation of cytotoxic radicals. While direct studies on this compound are not widely available, its chemical structure suggests potential for antimicrobial activity against various bacterial and fungal strains.

Safety and Handling

-

General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.[9][10]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

This compound is a multifaceted compound with significant potential for applications in organic synthesis and medicinal chemistry. Its synthesis is achievable through established nitration methods, and its structure can be confirmed using standard analytical techniques. While direct biological data is limited, the known activities of related nitrophenyl ethanones suggest promising avenues for investigation into its potential as a COMT inhibitor, an anti-inflammatory agent, or an antimicrobial compound. This guide provides a foundational resource for researchers and professionals, encouraging further exploration into the properties and applications of this intriguing molecule.

References

-

The Royal Society of Chemistry. SUPPLEMENTARY DATA. [Link]

-

PubChem. This compound. [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0280436). [Link]

-

ResearchGate. 13C NMR spectrum of compound 5. [Link]

-

PubMed. 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone [SE1] suppresses pro-inflammatory responses by blocking NF-κB and MAPK signaling pathways in activated microglia. [Link]

-

PubMed. Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase. [Link]

-

CORE. Antibacterial and antifungal activities of some hydroxyacetophenone derivatives. [Link]

-

Semantic Scholar. The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. [Link]

-

Parkinson's Foundation. COMT Inhibitors. [Link]

Sources

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. This compound | C8H7NO4 | CID 597084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound(30879-49-3) 13C NMR [m.chemicalbook.com]

- 4. Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. COMT Inhibitors | Parkinson's Foundation [parkinson.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. scbt.com [scbt.com]

- 8. 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone [SE1] suppresses pro-inflammatory responses by blocking NF-κB and MAPK signaling pathways in activated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to 1-(5-Hydroxy-2-nitrophenyl)ethanone

This guide provides a comprehensive technical overview of 1-(5-hydroxy-2-nitrophenyl)ethanone, a valuable chemical intermediate. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document delves into the compound's chemical and physical properties, spectroscopic profile, synthesis, reactivity, and potential applications, with a strong emphasis on the practical insights necessary for laboratory work.

Molecular Overview and Physicochemical Properties

This compound, also known as 5'-Hydroxy-2'-nitroacetophenone, is an aromatic ketone with the molecular formula C₈H₇NO₄.[1] The presence of a hydroxyl group, a nitro group, and an acetyl group on the benzene ring imparts a unique combination of chemical reactivity and physical properties.

The strategic placement of the electron-withdrawing nitro group ortho to the acetyl group and the electron-donating hydroxyl group meta to the acetyl group significantly influences the molecule's electronic and chemical characteristics. This substitution pattern is crucial for its reactivity and potential use as a precursor in the synthesis of more complex molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₇NO₄ | PubChem[1] |

| Molecular Weight | 181.15 g/mol | PubChem[1] |

| CAS Number | 30879-49-3 | ChemicalBook |

| Appearance | Brown to orange solid | ChemicalBook |

| Melting Point | 146-147 °C | ChemicalBook |

| Boiling Point (Predicted) | 391.2 ± 32.0 °C | ChemicalBook |

| pKa (Predicted) | 6.20 ± 0.10 | ChemicalBook |

| LogP (Predicted) | 0.9 | PubChem[1] |

Spectroscopic Characterization

A thorough understanding of the spectroscopic data is essential for the unambiguous identification and quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure.

-

¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons of the acetyl group, and the hydroxyl proton. The coupling patterns of the aromatic protons can confirm the substitution pattern on the benzene ring.

-

¹³C NMR (100 MHz, DMSO-d₆): The carbon NMR spectrum will display signals for the eight carbon atoms in the molecule. The chemical shifts of the carbonyl carbon, the carbons attached to the nitro and hydroxyl groups, and the methyl carbon are key diagnostic peaks.

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of the key functional groups in the molecule.

Table 2: Key IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H (hydroxyl) | ~3400-3200 | Broad peak, indicating hydrogen bonding |

| C=O (carbonyl) | ~1680-1660 | Strong absorption, characteristic of a ketone |

| N-O (nitro) | ~1550-1500 and ~1360-1290 | Two strong absorption bands for the asymmetric and symmetric stretching vibrations |

| C-C (aromatic) | ~1600-1450 | Multiple bands |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak (M+) would be observed at an m/z corresponding to its molecular weight (181.15 g/mol ).

Synthesis and Purification

The primary synthetic route to this compound is the nitration of 3-hydroxyacetophenone.[2] The choice of nitrating agent and reaction conditions is critical to control the regioselectivity and yield of the desired product.

Caption: General synthesis pathway for this compound.

Experimental Protocol: Nitration of 3-Hydroxyacetophenone

This protocol is a representative procedure and may require optimization based on laboratory conditions.

Materials:

-

3-Hydroxyacetophenone

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Dichloromethane (or other suitable organic solvent)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.

-

Slowly add 3-hydroxyacetophenone to the cooled sulfuric acid while maintaining the temperature below 10 °C.

-

Prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

-

Add the nitrating mixture dropwise to the solution of 3-hydroxyacetophenone in sulfuric acid, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

-

Extract the aqueous mixture with dichloromethane.

-

Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by its three functional groups.

Caption: Reactivity map of this compound's functional groups.

Key Transformations

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., Sn/HCl, H₂/Pd-C). This transformation opens up pathways to synthesize a wide range of heterocyclic compounds and other substituted anilines.

-

Reactions of the Acetyl Group: The carbonyl group can undergo typical ketone reactions, such as condensation, oxidation, and reduction.

-

Reactions of the Hydroxyl Group: The phenolic hydroxyl group can be alkylated or acylated to form ethers and esters, respectively.

Potential Applications in Drug Discovery

Nitroaromatic compounds are known to exhibit a broad spectrum of biological activities.[3] While specific studies on this compound are limited, its structural motifs are present in molecules with known pharmacological properties.

-

Enzyme Inhibition: The electron-withdrawing nature of the nitro group can make related compounds potential inhibitors of various enzymes. For instance, some nitrocatechol derivatives are known inhibitors of catechol-O-methyltransferase (COMT), an important target in the treatment of Parkinson's disease.[3][4]

-

Antimicrobial Activity: Nitroaromatic compounds have been investigated for their antimicrobial properties.[3] This activity is often attributed to the reductive activation of the nitro group within microbial cells, leading to the formation of cytotoxic radicals.

The versatility of this compound as a synthetic intermediate makes it a valuable starting material for the generation of compound libraries for drug screening.

Safety and Handling

General Safety Recommendations:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Inhalation: Avoid inhaling dust or vapors.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.[5]

Conclusion

This compound is a multifaceted chemical compound with significant potential as a building block in organic synthesis. Its distinct substitution pattern provides a platform for a variety of chemical transformations, making it a valuable precursor for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. A thorough understanding of its properties, synthesis, and reactivity is paramount for its effective and safe utilization in a research and development setting.

References

- 1. This compound | C8H7NO4 | CID 597084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

1-(5-Hydroxy-2-nitrophenyl)ethanone molecular weight.

An In-Depth Technical Guide to 1-(5-Hydroxy-2-nitrophenyl)ethanone for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate with significant potential in medicinal chemistry and drug discovery. The document delineates its fundamental physicochemical properties, outlines a detailed synthetic protocol and analytical characterization methods, and explores its applications as a scaffold in the development of novel therapeutic agents. This guide is intended for researchers, chemists, and pharmacologists engaged in the field of drug development, offering both foundational knowledge and practical, field-proven insights to facilitate its use in the laboratory.

Introduction: Strategic Importance in Medicinal Chemistry

This compound, also known as 5'-Hydroxy-2'-nitroacetophenone, is a substituted nitroaromatic compound. Its molecular architecture, featuring a reactive acetyl group, a directing hydroxyl group, and an electron-withdrawing nitro group, makes it a versatile precursor for the synthesis of more complex heterocyclic and polyfunctional molecules. The strategic placement of these functional groups allows for a wide array of chemical transformations, including reduction of the nitro group to an amine, electrophilic and nucleophilic aromatic substitutions, and condensations involving the ketone.

The interest in nitrophenyl ethanone scaffolds within drug development is significant. The nitroaromatic moiety itself is a key pharmacophore in a number of approved drugs and is known to contribute to various biological activities, including antimicrobial and enzyme-inhibiting properties[1]. Specifically, related nitrocatechol structures have been extensively investigated as potent inhibitors of enzymes like catechol-O-methyltransferase (COMT), a critical target in the management of Parkinson's disease[1][2]. This positions this compound as a valuable starting material for generating libraries of potential therapeutic agents.

Physicochemical and Structural Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in synthesis and drug design. These parameters influence reactivity, solubility, purification strategies, and pharmacokinetic behavior. The key properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₇NO₄ | [3][4][5] |

| Molecular Weight | 181.15 g/mol | [3][4][5][6] |

| CAS Number | 30879-49-3 | [3][4][5] |

| IUPAC Name | This compound | [3] |

| Synonyms | 5'-Hydroxy-2'-nitroacetophenone, 2'-Nitro-5'-hydroxyacetophenone | [3] |

| Appearance | Brown to orange solid | [6] |

| Melting Point | 146-147 °C | [6] |

| pKa (Predicted) | 6.20 ± 0.10 | [6] |

| XLogP3 (Predicted) | 0.9 | [3] |

The structure, characterized by an acetophenone core with ortho-nitro and meta-hydroxyl substitutions, is depicted below:

Caption: Chemical structure of this compound.

Synthesis and Purification Protocol

The most common laboratory-scale synthesis of this compound is achieved through the regioselective nitration of 3-hydroxyacetophenone.[4] The hydroxyl group is an ortho-, para-director, while the acetyl group is a meta-director. The nitration occurs ortho to the hydroxyl group and meta to the acetyl group, yielding the desired product.

Experimental Protocol: Nitration of 3-Hydroxyacetophenone

This protocol is a self-validating system; successful synthesis is confirmed by the analytical characterization steps outlined in Section 4.

Materials:

-

3-Hydroxyacetophenone

-

Acetic Acid (Glacial)

-

Nitric Acid (d = 1.4)

-

Ice

-

Distilled Water

-

Ethyl Acetate

-

Hexane

-

Sodium Bicarbonate (Saturated Solution)

-

Brine

-

Anhydrous Magnesium Sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-hydroxyacetophenone in glacial acetic acid. Cool the flask in an ice bath to 0-5 °C.

-

Nitration: Add nitric acid dropwise to the stirred solution over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. The causality for this slow, cooled addition is to control the exothermic reaction and prevent over-nitration or degradation of the starting material.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) with an appropriate eluent system (e.g., 3:1 Hexane:Ethyl Acetate). The disappearance of the starting material spot indicates reaction completion.

-

Workup: Once the reaction is complete, pour the mixture slowly into a beaker containing crushed ice and water. A solid precipitate of the crude product should form.

-

Extraction: If an oil forms instead of a solid, extract the aqueous mixture with ethyl acetate (3x volumes). Combine the organic layers.

-

Neutralization: Wash the organic layer sequentially with distilled water, saturated sodium bicarbonate solution (to neutralize excess acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical step. A combination of spectroscopic and chromatographic methods should be employed.

| Analytical Method | Expected Results |

| ¹H NMR | Signals corresponding to the aromatic protons, the methyl protons of the acetyl group, and the hydroxyl proton. The splitting patterns and chemical shifts will be characteristic of the substitution pattern. Spectral data is available for reference.[7] |

| ¹³C NMR | Resonances for the eight distinct carbon atoms in the molecule, including the carbonyl carbon, aromatic carbons, and the methyl carbon. |

| Mass Spectrometry (MS) | A molecular ion peak (M+) corresponding to the molecular weight of 181.15 g/mol .[3] Fragmentation patterns can further confirm the structure. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the O-H stretch (hydroxyl), C=O stretch (ketone), and N-O stretches (nitro group).[3] |

| High-Performance Liquid Chromatography (HPLC) | A single major peak under appropriate conditions indicates high purity. This is essential for compounds intended for biological screening. |

Applications in Research and Drug Development

The true value of this compound lies in its utility as a versatile building block for synthesizing compounds with potential therapeutic value.

Precursor for Bioactive Molecules

The functional groups on the molecule serve as handles for further chemical modifications:

-

Nitro Group Reduction: The nitro group can be readily reduced to an amine, yielding 1-(2-Amino-5-hydroxyphenyl)ethanone. This amino-phenol scaffold is a precursor for various heterocyclic systems, such as benzodiazepines or quinolines, which are prevalent in medicinal chemistry.

-

Ketone Condensation: The acetyl group can participate in condensation reactions (e.g., aldol, Claisen-Schmidt) to build larger, more complex carbon skeletons.

-

Phenolic Hydroxyl Group: The hydroxyl group can be alkylated or acylated to modulate solubility and pharmacokinetic properties, or it can be used to link the molecule to other pharmacophores.

Scaffold for Enzyme Inhibitors

As previously mentioned, nitroaromatic compounds, particularly those with catechol-like structures, are known inhibitors of enzymes like COMT.[1][2] this compound serves as a foundational structure that can be elaborated upon to design potent and selective enzyme inhibitors. The general principle involves designing a molecule that can fit into the active site of a target enzyme and form non-covalent interactions (e.g., hydrogen bonds, pi-stacking) that prevent the natural substrate from binding.

Caption: Mechanism of competitive enzyme inhibition.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

-

Hazard Statements: GHS statements indicate that the compound may be harmful if swallowed (H302), cause skin irritation (H315), and cause serious eye irritation (H319).[6]

-

Precautionary Statements: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handle in a well-ventilated area or a chemical fume hood. In case of eye contact, rinse cautiously with water for several minutes (P305+P351+P338).[6]

-

Storage: Store in a tightly sealed container in a dry, room-temperature environment.[6]

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for the medicinal chemist. Its well-defined physicochemical properties, straightforward synthesis, and versatile reactivity make it an invaluable starting point for the discovery of new drugs. This guide provides the necessary technical foundation and practical protocols to empower researchers to effectively utilize this compound in their synthetic and drug development endeavors.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (2010). Electronic Supplementary Information. Retrieved from [Link]

-

Learmonth, D. A., et al. (2001). Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase. Journal of Medicinal Chemistry, 44(23), 3939-3946. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C8H7NO4 | CID 597084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. This compound | 30879-49-3 [chemicalbook.com]

- 6. 错误页 [amp.chemicalbook.com]

- 7. This compound(30879-49-3) 1H NMR spectrum [chemicalbook.com]

The Unveiling of a Molecule: A Technical Guide to the Structure Elucidation of 1-(5-Hydroxy-2-nitrophenyl)ethanone

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's structure is the bedrock upon which all further investigation is built. This guide provides an in-depth, technically-focused narrative on the comprehensive structure elucidation of 1-(5-hydroxy-2-nitrophenyl)ethanone, a substituted nitroaromatic compound with potential applications in medicinal chemistry and materials science. We will navigate the logical progression of analytical techniques, from foundational spectroscopic analysis to the intricate details of spectral interpretation, demonstrating a self-validating system of protocols that ensures the highest degree of scientific integrity.

Introduction: The Imperative of Structural Certainty

The compound this compound, with the molecular formula C₈H₇NO₄ and a molecular weight of 181.15 g/mol , presents a fascinating case for structure elucidation. Its architecture, a benzene ring substituted with a hydroxyl, a nitro, and an acetyl group, gives rise to a unique set of physicochemical properties and a rich spectroscopic fingerprint. Understanding the precise arrangement of these functional groups is paramount for predicting its reactivity, biological activity, and potential for further derivatization. This guide will eschew a rigid, templated approach, instead mirroring the organic, inquiry-driven process of scientific discovery.

The Analytical Blueprint: A Multi-modal Spectroscopic Approach

Caption: The logical workflow for the structure elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the cornerstone of structure elucidation for organic molecules, providing detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

¹H NMR Spectroscopy: Probing the Proton Environment

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the observation of exchangeable protons (like the hydroxyl proton).

-

Instrument Setup: Acquire the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16-32 (to ensure a good signal-to-noise ratio).

-

Relaxation delay: 1-2 seconds.

-

Pulse width: Calibrated 90° pulse.

-

Spectral width: 0-12 ppm.

-

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).

Data Interpretation:

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the methyl protons of the acetyl group.

| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic H | ~8.0-8.2 | Doublet | 1H | H-3 |

| Aromatic H | ~7.2-7.4 | Doublet of doublets | 1H | H-4 |

| Aromatic H | ~7.0-7.2 | Doublet | 1H | H-6 |

| Methyl H | ~2.6 | Singlet | 3H | -COCH₃ |

| Hydroxyl H | Variable (broad singlet) | Singlet | 1H | -OH |

Rationale for Assignments:

-

Aromatic Protons: The aromatic region (typically 7.0-8.5 ppm) will show signals for the three protons on the benzene ring. The nitro group (-NO₂) is a strong electron-withdrawing group, causing significant deshielding of the ortho and para protons. The proton at the C-3 position, being ortho to the nitro group, is expected to be the most downfield. The proton at C-6, ortho to the acetyl group, will also be deshielded. The proton at C-4, meta to both the nitro and acetyl groups, will be the most upfield of the aromatic protons. The coupling patterns (splitting) will be consistent with the substitution pattern: H-3 will be a doublet coupled to H-4, H-4 will be a doublet of doublets coupled to H-3 and H-6, and H-6 will be a doublet coupled to H-4.

-

Methyl Protons: The three protons of the acetyl methyl group will appear as a sharp singlet, as there are no adjacent protons to cause splitting. Its chemical shift around 2.6 ppm is characteristic of a methyl group attached to a carbonyl function.

-

Hydroxyl Proton: The chemical shift of the phenolic hydroxyl proton is highly variable and depends on concentration, temperature, and solvent. It will typically appear as a broad singlet that may exchange with D₂O.

¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton

Experimental Protocol:

The sample preparation and instrument setup are similar to that for ¹H NMR.

-

Acquisition Parameters:

-

A proton-decoupled sequence is used to simplify the spectrum to single lines for each unique carbon.

-

Number of scans: Typically higher than for ¹H NMR (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Spectral width: 0-220 ppm.

-

Data Interpretation:

The ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule and information about their chemical environment.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~198-202 | Carbonyl Carbon (-C=O) |

| ~160-165 | C-5 (attached to -OH) |

| ~145-150 | C-2 (attached to -NO₂) |

| ~130-135 | C-1 (attached to acetyl) |

| ~125-130 | C-4 |

| ~120-125 | C-6 |

| ~115-120 | C-3 |

| ~25-30 | Methyl Carbon (-CH₃) |

Rationale for Assignments:

-

Carbonyl Carbon: The carbonyl carbon of the acetyl group is highly deshielded and will appear significantly downfield.

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon attached to the electronegative oxygen of the hydroxyl group (C-5) and the carbon attached to the nitro group (C-2) will be downfield. The remaining aromatic carbons will appear in the typical aromatic region (110-140 ppm). The use of predictive software and comparison with databases of known compounds can aid in the precise assignment of these carbons.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol:

-

Sample Preparation: The sample can be analyzed as a solid using the KBr pellet technique or as a thin film. For the KBr pellet method, a small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a transparent disk.

-

Data Acquisition: The FTIR spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or the empty sample holder is also recorded and subtracted from the sample spectrum.

Data Interpretation:

The FTIR spectrum of this compound will display characteristic absorption bands for its key functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3200-3600 (broad) | O-H stretch | Phenolic -OH |

| 3000-3100 | C-H stretch | Aromatic C-H |

| 1680-1700 | C=O stretch | Ketone |

| 1580-1600 & 1450-1500 | C=C stretch | Aromatic ring |

| 1500-1560 & 1340-1385 | N-O asymmetric & symmetric stretch | Nitro group (-NO₂) |

| 1200-1300 | C-O stretch | Phenolic C-O |

Rationale for Assignments:

-

Hydroxyl Group: A broad absorption in the region of 3200-3600 cm⁻¹ is a hallmark of the O-H stretching vibration, with the broadening due to hydrogen bonding.

-

Carbonyl Group: A strong, sharp absorption band around 1680-1700 cm⁻¹ is characteristic of the C=O stretching of an aryl ketone. Conjugation with the aromatic ring slightly lowers the frequency compared to a simple aliphatic ketone.

-

Nitro Group: Two strong absorptions, one for the asymmetric stretch (around 1530 cm⁻¹) and one for the symmetric stretch (around 1350 cm⁻¹), are definitive for the nitro group.

-

Aromatic Ring: The C=C stretching vibrations within the aromatic ring typically appear in the 1450-1600 cm⁻¹ region. Aromatic C-H stretching is observed above 3000 cm⁻¹.

Caption: Key vibrational frequencies in the FTIR spectrum and their corresponding functional groups.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern upon ionization.

Experimental Protocol:

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Electron Ionization (EI) is a common technique for this type of molecule, where high-energy electrons bombard the sample, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

Data Interpretation:

The mass spectrum will show a molecular ion peak (M⁺) and several fragment ion peaks.

| m/z Value | Proposed Fragment Ion | Neutral Loss |

| 181 | [C₈H₇NO₄]⁺ (Molecular Ion) | - |

| 166 | [C₈H₆NO₃]⁺ | CH₃• |

| 136 | [C₇H₆O₃]⁺ | NO₂• |

| 121 | [C₇H₅O₂]⁺ | NO₂• + CH₃• |

| 108 | [C₆H₄O₂]⁺ | COCH₃• + NO₂• |

| 93 | [C₆H₅O]⁺ | CO + NO₂• + CH₃• |

Rationale for Fragmentation:

-

Molecular Ion: The peak at m/z 181 corresponds to the intact molecule that has lost one electron, confirming the molecular weight.

-

Loss of a Methyl Radical: A common fragmentation for ketones is the alpha-cleavage, leading to the loss of the methyl group (CH₃•, 15 Da) from the acetyl moiety, resulting in a peak at m/z 166.

-

Loss of a Nitro Group: Nitroaromatic compounds characteristically lose the nitro group (NO₂•, 46 Da), which would lead to a fragment at m/z 135.

-

Combined Losses: Subsequent or combined losses of these fragments can explain other observed peaks. For example, the loss of both a methyl radical and a nitro group would result in a fragment at m/z 120. The fragmentation pattern provides a fingerprint that is unique to the molecule's structure.

Caption: Proposed major fragmentation pathways for this compound in EI-MS.

Conclusion: A Coherent Structural Narrative

The collective evidence from ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry converges to provide an unambiguous structural assignment for this compound. The NMR data precisely map the carbon-hydrogen framework and the connectivity of the substituents on the aromatic ring. FTIR spectroscopy confirms the presence of the key hydroxyl, nitro, and carbonyl functional groups. Finally, mass spectrometry validates the molecular weight and provides corroborating structural information through predictable fragmentation patterns. This systematic and multi-faceted approach exemplifies the rigorous process of structure elucidation, a fundamental prerequisite for advancing chemical and pharmaceutical research.

References

-

Jaoui, M., et al. (2003). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Journal of Analytical and Applied Pyrolysis, 68-69, 291-309. [Link]

-

Meyerson, S., Puskas, I., & Fields, E. K. (1966). Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes. Journal of the American Chemical Society, 88(21), 4974–4980. [Link]

-

Jones, R. N., Forbes, W. F., & Mueller, W. A. (1957). THE INFRARED CARBONYL STRETCHING BANDS OF RING SUBSTITUTED ACETOPHENONES. Canadian Journal of Chemistry, 35(5), 504-519. [Link]

-

Not Voodoo. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Chemistry Stack Exchange. [Link]

-

University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. University of Colorado Boulder Department of Chemistry. [Link]

-

StudyRaid. (n.d.). Understand iR Spectroscopy Features of Acetophenone. StudyRaid. [Link]

-

Jones, R. N., Forbes, W. F., & Mueller, W. A. (1957). The Infrared Carbonyl Stretching Bands of Ring Substituted Acetophenones. ResearchGate. [Link]

-

Shityakov, S., et al. (2018). 1 H and 13 C NMR chemical shifts of nitrobenzene amination products... ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

-

University of Regensburg. (n.d.). Chemical shifts. University of Regensburg. [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0234508). Natural Products Magnetic Resonance Database. [Link]

-

Yinon, J. (1987). Mass spectral fragmentation processes in nitronaphthalenes. A study using tandem mass spectrometry and collision-induced dissociation. Organic Mass Spectrometry, 22(8), 501-505. [Link]

-

ICT Prague. (n.d.). Table of Characteristic IR Absorptions. ICT Prague Analytical Chemistry Laboratory. [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]

-

ResearchGate. (n.d.). (a) 1 H NMR, (b) 13 C NMR, and (c) FT-IR spectra of m-nitroacetophenone. ResearchGate. [Link]

-

Proprep. (n.d.). Ir spectra of acetophenone? Proprep. [Link]

-

National Center for Biotechnology Information. (n.d.). 2'-Nitroacetophenone. PubChem. [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Chemistry Steps. [Link]

-

Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Compound Interest. [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Oregon State University Chemistry Department. [Link]

-

Michigan State University. (n.d.). Proton NMR Table. Michigan State University Department of Chemistry. [Link]

- Dr. Doug Young. (2023, January 12). How to Interpret 1H NMR Spectra

A Comprehensive Technical Guide to 1-(5-Hydroxy-2-nitrophenyl)ethanone: Synthesis, Characterization, and Applications in Chemical Research

Abstract

This technical guide provides an in-depth analysis of 1-(5-Hydroxy-2-nitrophenyl)ethanone, a pivotal nitroaromatic ketone intermediate. Designed for researchers, medicinal chemists, and professionals in drug development, this document elucidates the compound's identity, synthesis, structural characterization, chemical reactivity, and safe handling protocols. By integrating established experimental procedures with mechanistic rationale, this guide serves as an authoritative resource for leveraging this versatile chemical building block in advanced scientific applications.

Compound Identification and Physicochemical Properties

This compound is an aromatic ketone characterized by the presence of hydroxyl and nitro functional groups on the phenyl ring, ortho and meta to the acetyl group, respectively. This substitution pattern imparts specific reactivity and electronic properties that make it a valuable precursor in organic synthesis.

The compound is officially recognized by the International Union of Pure and Applied Chemistry (IUPAC) as This compound [1]. It is also commonly referred to by synonyms such as 5'-Hydroxy-2'-nitroacetophenone[1].

Key Identifiers and Properties

The fundamental physicochemical properties of this compound are summarized below for quick reference. These data are critical for experimental design, including solvent selection, reaction temperature control, and purification strategies.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 30879-49-3 | ChemicalBook[2], PubChem[1] |

| Molecular Formula | C₈H₇NO₄ | PubChem[1] |

| Molecular Weight | 181.15 g/mol | ChemicalBook[2], PubChem[1] |

| Appearance | Brown to orange solid | ChemicalBook[3] |

| Melting Point | 146-147 °C | ChemicalBook[3] |

| Boiling Point | 391.2 ± 32.0 °C (Predicted) | ChemicalBook[3] |

| SMILES | CC(=O)C1=C(C=CC(=C1)O)[O-] | PubChem[1] |

| InChIKey | PHQWMZYOGOPUIN-UHFFFAOYSA-N | PubChem[1] |

Synthesis and Mechanistic Considerations

The most common and direct route for the preparation of this compound is through the electrophilic nitration of 3-hydroxyacetophenone[2]. The hydroxyl (-OH) and acetyl (-COCH₃) groups on the starting material are critical directors for the incoming electrophile (NO₂⁺).

Expertise & Experience Insight: The hydroxyl group is a strongly activating, ortho-, para-directing group, while the acetyl group is a deactivating, meta-directing group. Their combined influence directs the nitro group primarily to the C2 position (ortho to -OH, meta to -COCH₃) and the C4 position. The formation of the desired C2-nitrated isomer, this compound, is favored under controlled conditions. The choice of nitrating agent and reaction temperature is paramount to maximize the yield of the desired isomer and minimize side products. Milder nitrating conditions, such as using potassium nitrate in an acidic medium, are often preferred over harsher nitric/sulfuric acid mixtures to prevent oxidation and over-nitration[2].

Experimental Protocol: Nitration of 3-Hydroxyacetophenone

This protocol is adapted from established synthetic methods[2]. It represents a self-validating system where reaction progress can be monitored via Thin-Layer Chromatography (TLC).

Materials:

-

3-Hydroxyacetophenone

-

Potassium Nitrate (KNO₃)

-

Acetic Acid (Glacial)

-

Ice

-

Ethyl Acetate (for extraction)

-

Brine solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-hydroxyacetophenone in glacial acetic acid.

-

Reagent Addition: While stirring, add potassium nitrate portion-wise to the solution. An inert atmosphere is recommended to prevent oxidative side reactions[2].

-

Heating: Heat the reaction mixture to approximately 60 °C for 1-2 hours[2]. Monitor the reaction progress by TLC until the starting material is consumed.

-

Quenching: After completion, cool the reaction mixture to room temperature and pour it carefully over crushed ice. This will precipitate the crude product.

-

Extraction: Extract the solid product using ethyl acetate.

-

Washing: Wash the organic layer sequentially with water and brine solution to remove any residual acid and inorganic salts.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain a brown to orange solid[3].

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Structural Elucidation and Spectroscopic Data

Confirmation of the chemical structure of this compound relies on a combination of modern spectroscopic techniques. Each method provides unique information about the molecular framework and functional groups. Spectroscopic data for this compound are available in public databases, confirming its identity[1][4].

| Technique | Feature | Interpretation |

| ¹H NMR | Aromatic protons (~7.0-8.0 ppm), methyl protons (~2.6 ppm), hydroxyl proton (variable) | Confirms the substituted benzene ring and the acetyl group. Coupling patterns distinguish isomers. |

| ¹³C NMR | Carbonyl carbon (~198 ppm), aromatic carbons (~115-160 ppm), methyl carbon (~26 ppm) | Provides a carbon count and confirms the presence of the ketone and substituted aromatic ring. |

| IR Spectroscopy | ~3300 cm⁻¹ (O-H stretch), ~1680 cm⁻¹ (C=O stretch), ~1520 & 1340 cm⁻¹ (N-O stretches) | Identifies key functional groups: hydroxyl, carbonyl (ketone), and nitro group. |

| Mass Spec (MS) | Molecular ion peak (m/z) at ~181 | Confirms the molecular weight of the compound[1]. |

Chemical Reactivity and Applications in Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a highly valuable intermediate or building block. Its three functional groups—phenolic hydroxyl, aromatic nitro, and ketone—offer distinct sites for chemical modification.

-

Nitro Group Reduction: The nitro group is readily reduced to an amine (-NH₂). This transformation is fundamental in medicinal chemistry, as the resulting 1-(2-amino-5-hydroxyphenyl)ethanone opens up a vast chemical space for derivatization, such as amide or sulfonamide formation, to modulate biological activity.

-

Phenolic Hydroxyl Reactivity: The hydroxyl group can be easily alkylated or acylated to form ethers and esters, respectively. This is a common strategy to improve properties like solubility, lipophilicity, or to introduce a pharmacophore.

-

Ketone Chemistry: The acetyl group can undergo various reactions, including condensation, reduction to an alcohol, or reactions at the α-carbon.

Authoritative Grounding: Nitroaromatic compounds are well-established pharmacophores in drug discovery. Their biological activities often stem from the electron-withdrawing nature of the nitro group or from its in-vivo reduction to form reactive nitroso or hydroxylamine intermediates, which can exert antimicrobial or cytotoxic effects[5]. Furthermore, the nitrophenyl moiety is a key structural element in inhibitors of enzymes such as catechol-O-methyltransferase (COMT) and cytochrome P450 (CYP) enzymes[5]. The ability to synthesize derivatives from this compound allows researchers to explore these potential therapeutic applications.

Potential Derivatization Pathway for Bioactive Scaffolds

Caption: Potential synthetic routes from the core molecule to complex derivatives.

Safety, Handling, and Storage

As with all nitroaromatic compounds, proper safety protocols must be strictly followed when handling this compound. While a specific Safety Data Sheet (SDS) for this exact compound is not detailed in the search results, data from structurally similar nitrophenyl ketones provide a reliable framework for safe handling[6][7][8].

Hazard Identification:

-

May be harmful if swallowed, inhaled, or absorbed through the skin.

-

Can cause irritation to the skin, eyes, and respiratory tract[9].

Recommended Safe Handling Protocols

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and ANSI-approved safety glasses or goggles[7].

-

Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors[9].

-

Handling Practices: Avoid creating dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory[6].

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place[3][6]. Keep away from incompatible materials such as strong oxidizing agents and strong bases[7].

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek medical attention[6].

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing[9].

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention[6].

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[7].

References

-

This compound. PubChem, National Center for Biotechnology Information. [Link]

-

Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

-

2'-Hydroxy-5'-nitroacetophenone | C8H7NO4 | CID 248079. PubChem, National Center for Biotechnology Information. [Link]

-

1-(2-Hydroxy-5-nitrophenyl)ethanone. Synthonix. [Link]

Sources

- 1. This compound | C8H7NO4 | CID 597084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. 错误页 [amp.chemicalbook.com]

- 4. This compound(30879-49-3) 1H NMR [m.chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. benchchem.com [benchchem.com]

- 9. aaronchem.com [aaronchem.com]

An In-depth Technical Guide to the Synthesis of 1-(5-Hydroxy-2-nitrophenyl)ethanone

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-(5-hydroxy-2-nitrophenyl)ethanone, a valuable building block in medicinal chemistry and materials science. The primary focus of this document is the regioselective nitration of 3'-hydroxyacetophenone. This guide elucidates the underlying reaction mechanism, provides a detailed experimental protocol, and discusses the critical parameters that influence reaction outcome and product purity. All quantitative data is presented in clear, tabular formats, and the experimental workflow is visualized using a process diagram. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction and Strategic Overview

This compound is a key intermediate in the synthesis of a variety of heterocyclic compounds and pharmacologically active molecules. Its structure, featuring a nitro group ortho to an acetyl group and a hydroxyl group meta to the acetyl group, offers multiple points for chemical modification. The strategic placement of these functional groups makes it a versatile precursor for the development of novel therapeutic agents and functional materials.

The most direct and efficient method for the preparation of this compound is the electrophilic nitration of commercially available 3'-hydroxyacetophenone. The primary challenge in this synthesis is controlling the regioselectivity of the nitration to favor the introduction of the nitro group at the C2 position, which is ortho to the activating hydroxyl group and ortho to the deactivating, meta-directing acetyl group. This guide will detail a robust protocol that achieves this desired regioselectivity.

Mechanistic Insights: The Rationale Behind Regioselective Nitration

The synthesis of this compound via the nitration of 3'-hydroxyacetophenone is a classic example of an electrophilic aromatic substitution (EAS) reaction. The regiochemical outcome of this reaction is governed by the electronic effects of the two substituents on the aromatic ring: the hydroxyl (-OH) group and the acetyl (-COCH₃) group.

-

The Role of the Hydroxyl Group: The hydroxyl group is a powerful activating group and an ortho, para-director. Its lone pair of electrons can be delocalized into the benzene ring through resonance, increasing the electron density at the ortho and para positions. This makes these positions more susceptible to attack by an electrophile.

-

The Role of the Acetyl Group: The acetyl group is a deactivating group and a meta-director. The carbonyl group is electron-withdrawing through both inductive and resonance effects, which decreases the electron density of the aromatic ring, making it less reactive towards electrophiles. The deactivation is most pronounced at the ortho and para positions, thus directing incoming electrophiles to the meta position.

In 3'-hydroxyacetophenone, the hydroxyl group is at position 3. The positions ortho to the hydroxyl group are C2 and C4, and the para position is C6. The acetyl group is at position 1. The positions meta to the acetyl group are C3 and C5. The powerful activating and ortho, para-directing effect of the hydroxyl group dominates, making the positions ortho and para to it the most nucleophilic. Therefore, the incoming electrophile (the nitronium ion, NO₂⁺) will preferentially attack the positions ortho (C2 and C4) and para (C6) to the hydroxyl group. Of these, the C2 position is also ortho to the acetyl group, and the C6 position is also ortho to the acetyl group. Steric hindrance from the acetyl group might be expected to disfavor substitution at the C2 and C6 positions to some extent. However, the electronic activation by the hydroxyl group is the overriding factor. The formation of an intramolecular hydrogen bond between the hydroxyl group and the incoming nitro group at the C2 position can stabilize the transition state, further favoring ortho-nitration.

The reaction conditions, particularly the choice of nitrating agent and solvent, are crucial for achieving high regioselectivity and preventing the formation of undesired isomers or di-nitrated byproducts. Milder nitrating agents are often preferred to control the reactivity and enhance selectivity.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, where careful control of reaction parameters ensures high yield and purity of the desired product.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 3'-Hydroxyacetophenone | ≥98% | Commercially Available |

| Cerium(IV) Ammonium Nitrate (CAN) | Reagent Grade | Commercially Available |

| Sodium Bicarbonate (NaHCO₃) | ACS Grade | Commercially Available |

| Acetonitrile (MeCN) | Anhydrous | Commercially Available |

| Ethyl Acetate | ACS Grade | Commercially Available |

| Hexane | ACS Grade | Commercially Available |

| Deionized Water | In-house | |

| Anhydrous Sodium Sulfate | ACS Grade | Commercially Available |

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3'-hydroxyacetophenone (1.36 g, 10 mmol) and acetonitrile (50 mL). Stir the mixture at room temperature until the starting material is completely dissolved.

-

Addition of Base: Add sodium bicarbonate (1.26 g, 15 mmol) to the solution. The bicarbonate acts as a mild base to deprotonate the phenolic hydroxyl group, increasing its activating effect and facilitating the electrophilic attack.

-

Nitration: In a separate beaker, dissolve cerium(IV) ammonium nitrate (CAN) (6.58 g, 12 mmol) in deionized water (10 mL). Add the CAN solution dropwise to the stirred reaction mixture over a period of 15-20 minutes at room temperature. The use of CAN provides a controlled source of the nitronium ion under mild conditions, which is crucial for achieving regioselective mono-nitration.[1][2]

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 30:70 v/v) as the eluent. The reaction is typically complete within 1-2 hours.

-

Work-up: Once the reaction is complete, quench the reaction by adding deionized water (50 mL). Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers and wash with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product will be a yellowish solid.

-

Recrystallization: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield pure this compound as pale yellow crystals.

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.

Physical Properties

| Property | Value |

| Molecular Formula | C₈H₇NO₄ |

| Molecular Weight | 181.15 g/mol [3][4][5] |

| Appearance | Pale yellow solid |

| Melting Point | To be determined experimentally |

Spectroscopic Data

| Technique | Key Data |

| ¹H NMR | Expected signals for aromatic protons, acetyl protons, and hydroxyl proton. The coupling patterns of the aromatic protons will confirm the substitution pattern. |

| ¹³C NMR | Expected signals for eight distinct carbon atoms, including the carbonyl carbon, aromatic carbons, and the methyl carbon of the acetyl group. |

| IR Spectroscopy | Characteristic absorption bands for the hydroxyl group (O-H stretch), carbonyl group (C=O stretch), nitro group (N-O stretches), and aromatic C-H and C=C bonds. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the product. |

Note: Specific chemical shifts and absorption frequencies should be compared with literature values or determined experimentally.[3]

Safety and Handling Precautions

-

Cerium(IV) ammonium nitrate is a strong oxidizing agent. Avoid contact with combustible materials.

-

Acetonitrile is flammable and toxic. Handle in a well-ventilated fume hood.

-

Nitric acid (if used directly) is highly corrosive and a strong oxidizing agent. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

All reactions should be performed in a well-ventilated fume hood.

Conclusion

This technical guide has detailed a reliable and efficient method for the synthesis of this compound through the regioselective nitration of 3'-hydroxyacetophenone. By understanding the underlying mechanistic principles and carefully controlling the experimental conditions, researchers can consistently obtain this valuable intermediate in high yield and purity. The provided protocol serves as a robust starting point for laboratory-scale synthesis and can be adapted for further process development.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubMed. Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase. National Center for Biotechnology Information. [Link]

-

ResearchGate. How to Purify an organic compound via recrystallization or reprecipitation?. [Link]

- Google Patents. 3-hydroxyacetophenone synthesis method.

-

University of Rochester Department of Chemistry. Purification: How To. [Link]

-

ARKAT USA. Facile, high-yield, regioselective synthesis of ortho-nitrophenols using cerium (IV) ammonium nitrate. [Link]

-

Organic Syntheses. Acetophenone, m-nitro-. [Link]

-

ChEMBL. Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-... [Link]

-

Justia Patents. The Process For Preparing a Ketosulfone Derivative. [Link]

- Google Patents. Production of 1-hydroxy-2-one compound.

-

IS MUNI. Synthesis of 3-nitroacetophenone. [Link]

-

EMU Physics Department. Purification of Organic Compounds: from Crude Product to Purity. [Link]

-

Lab Manager. Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. [Link]

- Google Patents. Method for synthesizing 3-hydroxyacetophenone.

-

ResearchGate. 3Hydroxy2,6-dinitroacetophenone: an Unusual Substitution Pattern Resulting from Nitration of 3Hydroxyacetophenone. [Link]

-

Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]

- Google Patents. Recrystallization method for purification of phenoxy-2(1h)-pyrimidinone analogues.

-

PubChem. 3-Hydroxyacetophenone. [Link]

-

Gavin Publishers. The Chemoselective and Regioselective Hydroxylation or Chlorination onto The Aryl Ring of N-(4-Substituted-Aryl) Nitrones. Preparation of 2-Aminophenols by Regiospecific Ortho-Hydroxylation. [Link]

Sources

Physical properties of 5'-Hydroxy-2'-nitroacetophenone.

An In-depth Technical Guide to the Physicochemical Properties of Hydroxy-Nitroacetophenone Isomers for Advanced Research

Abstract

This technical guide provides a comprehensive analysis of the physical and spectroscopic properties of hydroxylated nitroacetophenone derivatives, with a primary focus on the well-characterized compound 2'-Hydroxy-5'-nitroacetophenone (CAS: 1450-76-6) . Due to the limited availability of specific experimental data for the 5'-Hydroxy-2'-nitroacetophenone isomer in publicly accessible literature, this document will leverage the extensive data on its 2'-hydroxy counterpart as an authoritative case study. This approach provides researchers, scientists, and drug development professionals with a robust framework for understanding the molecular characteristics, analytical validation, and safe handling of this important class of chemical intermediates. The guide integrates theoretical principles with practical experimental protocols, ensuring a narrative grounded in expertise and trustworthiness.

Introduction and Isomeric Context

Hydroxy-nitroacetophenones are pivotal building blocks in organic synthesis, particularly in the pharmaceutical industry where they serve as precursors to a variety of active pharmaceutical ingredients (APIs).[1] The specific positioning of the hydroxyl (-OH) and nitro (-NO₂) functional groups on the phenyl ring dramatically influences the molecule's reactivity, electronic properties, and intermolecular interactions.

This guide centers on 2'-Hydroxy-5'-nitroacetophenone, an aromatic ketone whose structure is foundational for creating more complex molecules, including heterocyclic compounds.[1][2] Understanding its physical properties is not merely an academic exercise; it is a prerequisite for successful reaction design, process optimization, purification, and formulation in drug discovery and development. We will explore its identity, physicochemical parameters, detailed spectroscopic profile, and essential safety protocols.

Chemical Identity and Core Properties

The foundational step in any chemical investigation is the unambiguous identification of the compound. The properties outlined below pertain to 2'-Hydroxy-5'-nitroacetophenone.

Table 1: Chemical Identifiers and Physicochemical Properties of 2'-Hydroxy-5'-nitroacetophenone

| Property | Value | Source(s) |

| IUPAC Name | 1-(2-hydroxy-5-nitrophenyl)ethanone | [2] |

| Synonyms | 2-Hydroxy-5-nitroacetophenone | [2][3] |

| CAS Number | 1450-76-6 | [2][4][5][6] |

| Molecular Formula | C₈H₇NO₄ | [2][3][4][5] |

| Molecular Weight | 181.15 g/mol | [2][3][4][5][6] |

| Appearance | Light orange to yellow/green crystalline powder | [7] |

| Melting Point | 100-104 °C (lit.) | [3][4][7] |

| Canonical SMILES | CC(=O)C1=CC(=C(C=C1)O)[O-] | [2][7] |

| InChI Key | LNCBPUWMGYOISS-UHFFFAOYSA-N | [2][7] |

Spectroscopic Profile: A Structural Elucidation

Spectroscopic analysis provides a fingerprint of the molecule, confirming its structure and purity. The interplay between the acetyl, hydroxyl, and nitro groups creates a distinct and interpretable spectral profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is paramount for mapping the carbon-hydrogen framework. For 2'-Hydroxy-5'-nitroacetophenone, the expected signals in a standard solvent like DMSO-d₆ or CDCl₃ are highly characteristic.

-

¹H NMR (Proton NMR): The proton spectrum reveals the specific electronic environment of each hydrogen atom.

-

Hydroxyl Proton (-OH): A broad singlet, typically observed far downfield (>10 ppm), is characteristic of a phenolic proton involved in strong intramolecular hydrogen bonding with the adjacent carbonyl oxygen. Its broadness is due to chemical exchange.

-

Aromatic Protons (Ar-H): The three protons on the phenyl ring will appear as distinct multiplets. The proton ortho to the carbonyl group will be the most deshielded due to the anisotropic effect of the C=O bond. The relative positions and coupling constants (J-values) will definitively establish the 1,2,4-substitution pattern.

-

Methyl Protons (-CH₃): A sharp singlet integrating to three protons will be observed, typically in the 2.5-2.7 ppm region. Its position reflects the deshielding effect of the adjacent carbonyl group.

-

-

¹³C NMR (Carbon NMR): This technique maps the carbon skeleton.

-

Carbonyl Carbon (C=O): The ketone carbon is the most deshielded, appearing as a singlet around 200 ppm.

-

Aromatic Carbons (Ar-C): Six distinct signals are expected. The carbon bearing the hydroxyl group (C-OH) and the carbon bearing the nitro group (C-NO₂) will have their chemical shifts significantly influenced by these substituents. Quaternary carbons will typically show lower intensity.

-

Methyl Carbon (-CH₃): An upfield signal, generally between 25-30 ppm, corresponds to the acetyl methyl carbon.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies the functional groups present by measuring the absorption of infrared radiation at specific vibrational frequencies. For a solid sample, this is typically performed using a KBr pellet to eliminate solvent interference.

-

O-H Stretch: A very broad absorption band is expected in the 3200-3500 cm⁻¹ region, characteristic of a hydrogen-bonded phenolic hydroxyl group.

-

C-H Aromatic Stretch: Weak to medium bands typically appear just above 3000 cm⁻¹.

-

C=O Carbonyl Stretch: A strong, sharp absorption band around 1650-1690 cm⁻¹ is the hallmark of the conjugated ketone.[8] Intramolecular hydrogen bonding with the ortho-hydroxyl group can shift this frequency compared to a non-hydroxylated analog.[9]

-

N-O Asymmetric & Symmetric Stretch: Two strong bands are characteristic of the nitro group, typically found near 1500-1550 cm⁻¹ (asymmetric) and 1330-1370 cm⁻¹ (symmetric).

-

C=C Aromatic Stretch: Multiple medium-to-weak bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation pattern, further confirming its identity.

-

Molecular Ion Peak (M⁺): The spectrum will show a clear molecular ion peak at an m/z (mass-to-charge ratio) of 181, corresponding to the molecular weight of C₈H₇NO₄.[2]

-

Key Fragmentation Pathways:

-

Loss of Methyl Radical (M-15): A prominent peak is expected at m/z 166, resulting from the cleavage of the acetyl methyl group (•CH₃).[2] This forms a stable acylium ion.

-

Loss of Acetyl Radical (M-43): Cleavage of the entire acetyl group (•COCH₃) would result in a peak at m/z 138.

-

Other Fragments: A peak at m/z 120 is also noted as significant, potentially arising from subsequent rearrangements and loss of other neutral molecules like NO₂.[2] The principles of fragmentation for acetophenone derivatives are well-established and serve as a guide for interpretation.[10]

-

Experimental Workflows and Protocols

To ensure data integrity, standardized and well-documented protocols are essential.

General Characterization Workflow

The logical flow for characterizing a newly synthesized or procured batch of 2'-Hydroxy-5'-nitroacetophenone is critical for quality control and research applications.

Caption: Standard workflow for the physicochemical characterization of a solid organic compound.

Protocol: FT-IR Spectrum Acquisition (KBr Pellet Method)